molecular formula C22H24N4O3 B6425853 3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one CAS No. 2034296-94-9

3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one

Cat. No. B6425853
CAS RN: 2034296-94-9
M. Wt: 392.5 g/mol
InChI Key: DIZRAZCTBGMWPC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Quinazolinones are another class of compounds that have been widely studied for their medicinal properties.


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of many studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the specific compound you mentioned would likely include this piperidine ring, along with a quinazolinone structure.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future research may continue to explore new synthesis methods, biological applications, and potential drug candidates.

properties

IUPAC Name

3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15(2)29-20-10-9-16(12-23-20)21(27)25-11-5-6-17(13-25)26-14-24-19-8-4-3-7-18(19)22(26)28/h3-4,7-10,12,14-15,17H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRAZCTBGMWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(6-isopropoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

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